2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a fused cyclopenta[b]indole moiety linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazol-2-yl group. This structure combines the aromaticity and planar rigidity of the indole system with the heterocyclic versatility of the thiadiazole ring.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-18-19-16(22-10)17-15(21)9-20-13-7-3-2-5-11(13)12-6-4-8-14(12)20/h2-3,5,7H,4,6,8-9H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVECMKIYDZKNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Preparation of 2,3-dihydrocyclopenta[b]indole: This intermediate can be synthesized via a cyclization reaction involving the appropriate precursors under acidic conditions.
Synthesis of 5-methyl-1,3,4-thiadiazole: This involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization under mild heating conditions.
Coupling Reaction: The 2,3-dihydrocyclopenta[b]indole intermediate is then coupled with 5-methyl-1,3,4-thiadiazole using an amide coupling reagent, such as N,N'-carbonyldiimidazole (CDI), in an appropriate solvent like dichloromethane.
Industrial Production Methods
While laboratory synthesis involves small-scale reactions, industrial production may adopt more efficient and scalable methods such as:
Flow Chemistry: Continuous flow reactors can be used to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize product yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed, introducing different functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., Pd/C), and nucleophiles (e.g., Grignard reagents). Typical reaction conditions involve room temperature to moderate heating, depending on the specific transformation desired.
Major Products
Major products depend on the type of reaction. For example, oxidation may yield a sulfoxide derivative, while reduction may yield a fully saturated analog.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of cyclopenta[b]indole possess significant anticancer properties. For instance:
- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study demonstrated that a related cyclopenta[b]indole derivative showed IC50 values in the low micromolar range against breast cancer cells, suggesting potential for development as an anticancer agent .
Antimicrobial Properties
The incorporation of the thiadiazole moiety enhances the antimicrobial efficacy of the compound:
- Activity Spectrum : Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A derivative was evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results with zones of inhibition comparable to standard antibiotics .
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics:
- Conductivity Studies : Research indicates that incorporating this compound into organic solar cells can enhance charge transport properties.
- Data Table :
| Property | Value |
|---|---|
| Conductivity | 10^-4 S/cm |
| Bandgap | 2.1 eV |
| Thermal Stability | Up to 300°C |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. This includes binding to enzyme active sites or receptor pockets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Below is a comparative analysis of physicochemical properties:
Key Observations :
- Steric Effects : The target’s cyclopenta[b]indole group may reduce solubility compared to less bulky analogs (e.g., 5e, 5j) but enhance binding to hydrophobic enzyme pockets .
- Thermal Stability : High melting points in chlorophenyl derivatives (e.g., 3d, 212–216°C) suggest stronger intermolecular forces versus the target’s likely lower stability due to flexible acetamide linkage .
Biological Activity
The compound 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative belonging to the indole and thiadiazole classes. It has attracted attention for its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the synthesis, biological activity, mechanisms of action, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates, yielding dihydrocyclopenta[b]indoles with two contiguous all-carbon quaternary centers in good yields. The general synthetic route can be summarized as follows:
- Starting Materials : 2-Alkenylindoles and diazoacetates.
- Catalyst : Copper-based catalyst.
- Reaction Conditions : Specific temperature and solvent conditions optimized for yield.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its interactions with specific biological targets.
Preliminary studies suggest that the compound interacts with several molecular targets involved in cell proliferation and apoptosis. The exact pathways are still under investigation but may involve modulation of enzyme activity and receptor binding .
Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
- Anticancer Activity : In vitro studies have demonstrated that derivatives containing thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds designed similarly have shown selective inhibition against Bcr-Abl positive K562 cells .
- Antimicrobial Properties : Some derivatives have also been evaluated for their antibacterial properties. For example, related compounds showed promising inhibition rates against pathogens such as Xanthomonas axonopodis and Xanthomonas oryzae in bioassays .
Case Studies
Several case studies illustrate the compound's biological activity:
- Cytotoxicity in Cancer Cell Lines :
- Antibacterial Efficacy :
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value / Inhibition Rate |
|---|---|---|---|
| This compound | Anticancer | K562 (Bcr-Abl positive) | ~7.4 µM |
| Related Thiadiazole Derivative | Antibacterial | Xanthomonas axonopodis | 40% inhibition |
| Another Derivative | Antibacterial | Xanthomonas oryzae | 50% inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
